molecular formula C12H16O2 B1326132 3,4-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene CAS No. 898759-39-2

3,4-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene

Cat. No.: B1326132
CAS No.: 898759-39-2
M. Wt: 192.25 g/mol
InChI Key: BFKURJQERUBPLF-UHFFFAOYSA-N
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Description

3,4-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene is an organic compound with a complex structure that includes a benzene ring substituted with two methyl groups and a 1,3-dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene typically involves the condensation of 3,4-dimethylbenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient catalysts can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethyl-1,3-dioxolane
  • 2-Bromomethyl-1,3-dioxolane
  • ®-2,2-Dimethyl-4-benzoxymethyl-1,3-dioxolane

Uniqueness

3,4-Dimethyl-1-(1,3-dioxolan-2-ylmethyl)benzene is unique due to the specific substitution pattern on the benzene ring and the presence of the 1,3-dioxolane ring. This structure imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

2-[(3,4-dimethylphenyl)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9-3-4-11(7-10(9)2)8-12-13-5-6-14-12/h3-4,7,12H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKURJQERUBPLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC2OCCO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645876
Record name 2-[(3,4-Dimethylphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-39-2
Record name 2-[(3,4-Dimethylphenyl)methyl]-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898759-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3,4-Dimethylphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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